molecular formula C19H13F3N2O4S B3139869 methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate CAS No. 477857-77-5

methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate

Cat. No.: B3139869
CAS No.: 477857-77-5
M. Wt: 422.4 g/mol
InChI Key: ZMNABVCJHCRHPD-UHFFFAOYSA-N
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Description

Methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core linked to a pyrrole ring via an acetylated 3-(trifluoromethyl)anilino group. Its molecular formula is C₁₉H₁₃F₃N₂O₄S, with a molecular weight of 422.38 g/mol (theoretical). The compound’s structure includes:

  • A methyl ester at the 2-position of the thiophene ring.
  • A pyrrole moiety substituted with a 2-oxoacetyl group.
  • A 3-(trifluoromethyl)anilino substituent, which introduces strong electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

methyl 3-[2-[2-oxo-2-[3-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c1-28-18(27)16-14(7-9-29-16)24-8-3-6-13(24)15(25)17(26)23-12-5-2-4-11(10-12)19(20,21)22/h2-10H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNABVCJHCRHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113162
Record name Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477857-77-5
Record name Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Position Variations: Meta- vs. Para-Trifluoromethyl Analogs

The positional isomer methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate (CAS 477857-78-6) shares the same molecular formula (C₁₉H₁₃F₃N₂O₄S) and weight (422.4 g/mol) as the target compound but differs in the para-substitution of the trifluoromethyl group on the aniline ring .

Key Differences:

Steric Accessibility :

  • The meta-CF₃ substituent may create asymmetric steric hindrance, influencing binding to biological targets or catalytic sites.

Table 1: Structural Comparison of Trifluoromethyl-Substituted Analogs
Property Target Compound (Meta-CF₃) Analog A (Para-CF₃)
Molecular Formula C₁₉H₁₃F₃N₂O₄S C₁₉H₁₃F₃N₂O₄S
Molecular Weight (g/mol) 422.38 422.4
Substituent Position 3-(trifluoromethyl) 4-(trifluoromethyl)
Key Feature Asymmetric steric effects Symmetric electronic effects

Substituent Type Variations: Trifluoromethyl vs. Fluoro Analogs

Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS 477857-76-4) replaces the trifluoromethyl group with a 4-fluoro substituent. Its molecular formula is C₁₈H₁₃FN₂O₄S, with a lower molecular weight (372 g/mol) due to the absence of the bulky CF₃ group .

Key Differences:

Solubility and Permeability :

  • The smaller F substituent may improve aqueous solubility compared to the hydrophobic CF₃ group.

Table 2: Substituent-Type Comparison
Property Target Compound (CF₃) Analog B (F)
Molecular Formula C₁₉H₁₃F₃N₂O₄S C₁₈H₁₃FN₂O₄S
Molecular Weight (g/mol) 422.38 372
Substituent 3-CF₃ 4-F
Electronic Impact Strongly withdrawing Moderately withdrawing

Structural Analogues with Alternative Moieties

Additional analogs include derivatives with morpholino (CAS 477857-72-0) or piperidino (CAS 477857-74-2) groups replacing the anilino moiety . These modifications introduce cyclic amine substituents, which:

  • Enhance hydrogen-bonding capacity via nitrogen lone pairs.
  • Alter logP values (lipophilicity) due to polar morpholine/piperidine rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate

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